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Technical Support Center: GSK2636771 Clinical
Trials
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the PI3Kβ

inhibitor, GSK2636771. The information is compiled from clinical trial data to address specific

issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2636771?

A1: GSK2636771 is an orally bioavailable and selective inhibitor of the phosphoinositide 3-

kinase beta (PI3Kβ) isoform. In the PI3K/Akt/mTOR signaling pathway, PI3Kβ plays a crucial

role, particularly in tumors with loss of the tumor suppressor PTEN. By selectively inhibiting

PI3Kβ, GSK2636771 aims to block tumor cell growth and survival in cancer cells that are

dependent on this pathway.

Q2: What are the most common adverse events observed with GSK2636771 in clinical trials?

A2: In the first-time-in-human monotherapy study, the most frequently reported adverse events

of any grade were diarrhea (48%), nausea (40%), and vomiting (31%)[1][2]. In combination

with pembrolizumab, the most common treatment-related adverse events (Grade 1-2) were
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diarrhea (33%) and rash (42%)[3][4]. When combined with enzalutamide, diarrhea was also a

common treatment-related adverse event (39%)[5].

Q3: What are the dose-limiting toxicities (DLTs) of GSK2636771?

A3: Dose-limiting toxicities vary depending on whether GSK2636771 is administered as a

monotherapy or in combination with other agents.

Monotherapy: Hypophosphatemia and hypocalcemia were identified as DLTs[1][2].

In combination with enzalutamide: DLTs included Grade 3 hypocalcemia, reversible Grade 3

acute renal failure, and Grade 3 rash[5].

In combination with pembrolizumab: Grade 3 hypophosphatemia and Grade 3 rash were the

reported DLTs[3][4].

Q4: What is the recommended Phase II dose (RP2D) for GSK2636771?

A4: The recommended Phase II dose has been determined in different clinical trial settings:

Monotherapy: 400 mg once daily[1][2][6].

In combination with enzalutamide: 200 mg once daily[7].

In combination with pembrolizumab: 200 mg once daily[3][4].

Dose-Limiting Toxicities and Adverse Events Data
The following tables summarize the dose-limiting toxicities and other adverse events observed

in key clinical trials of GSK2636771.

Table 1: Dose-Limiting Toxicities (DLTs) of GSK2636771
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Clinical Trial
Setting

Dose Level
Dose-Limiting
Toxicity

Grade

Monotherapy 500 mg once daily Hypophosphatemia 3

500 mg once daily Hypocalcemia 2 and 3

Combination with

Enzalutamide
300 mg once daily Hypocalcemia 3

300 mg once daily
Acute renal failure

(reversible)
3

200 mg once daily Rash 3

Combination with

Pembrolizumab
Not Specified Hypophosphatemia 3

Not Specified Rash 3

Data sourced from multiple clinical trial reports.

Table 2: Frequency of Common Adverse Events (Any
Grade)

Adverse Event
Monotherapy
Frequency

Combination with
Pembrolizumab
Frequency

Combination with
Enzalutamide
Frequency

Diarrhea 48% 33% 39%

Nausea 40% Not Reported Not Reported

Vomiting 31% Not Reported Not Reported

Rash Not Reported 42% Not Reported

Decreased Appetite Not Reported Not Reported >30%

Fatigue Not Reported Not Reported >30%
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Data represents the percentage of patients experiencing the adverse event at any grade and is

compiled from different studies. Not all adverse events were reported in every study

publication.

Experimental Protocols
Dose Escalation and DLT Assessment
The dose escalation for GSK2636771 in the initial monotherapy and subsequent combination

trials typically followed a modified 3+3 design[1][3][8].

Protocol Summary:

Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level.

DLT Observation Period: Patients are monitored for a predefined period (e.g., the first 28

days of treatment) for the occurrence of dose-limiting toxicities.

Dose Escalation/De-escalation Criteria:

If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort.

If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same

dose level.

If 1 out of 6 patients experiences a DLT, the dose is escalated.

If ≥2 out of 6 patients experience a DLT, the dose is considered to have exceeded the

maximum tolerated dose (MTD), and the next lower dose is typically declared the MTD.

If ≥2 out of 3 patients experience a DLT, the dose has exceeded the MTD, and dose

escalation is stopped.

Definition of a Dose-Limiting Toxicity (DLT):

A DLT was generally defined as a treatment-related adverse event occurring within the first

cycle of therapy that met specific severity criteria. While the exact definitions could vary slightly

between protocols, they generally included:
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Grade 4 hematologic toxicities (e.g., neutropenia lasting >5 days, thrombocytopenia).

Grade 3 or 4 non-hematologic toxicities, with some exceptions for toxicities that were easily

managed or reversible.

Febrile neutropenia.

Specific organ toxicity criteria (e.g., significant liver enzyme elevations).

Troubleshooting Guides for Dose-Limiting Toxicities
Management of Hypophosphatemia
1. Identification and Grading:

Monitor serum phosphate levels regularly during treatment.

Grade hypophosphatemia according to the Common Terminology Criteria for Adverse Events

(CTCAE).

2. Troubleshooting and Management Workflow:

Patient on GSK2636771 Monitor Serum Phosphate

Grade Hypophosphatemia (CTCAE)

Grade 1
Continue Treatment
Increase Monitoring

Grade 1

Grade 2
Oral Phosphate Supplementation

Consider Dose InterruptionGrade 2

Grade 3/4
Dose Interruption/Reduction
IV Phosphate Replacement

Evaluate for DLT

Grade 3/4

Toxicity Resolves to ≤ Grade 1

Restart at Same or Reduced DoseYes

Consider DiscontinuationNo

Click to download full resolution via product page
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Workflow for managing hypophosphatemia.

Management of Hypocalcemia
1. Identification and Grading:

Regularly monitor serum calcium levels (corrected for albumin).

Grade hypocalcemia based on CTCAE criteria.

2. Troubleshooting and Management Workflow:

Patient on GSK2636771 Monitor Serum Calcium

Grade Hypocalcemia (CTCAE)

Grade 1
Continue Treatment

Oral Calcium/Vitamin D

Grade 1

Grade 2
Increase Oral Supplementation

Consider Dose InterruptionGrade 2

Grade 3/4
Dose Interruption/Reduction

IV Calcium Replacement
Evaluate for DLT

Grade 3/4

Toxicity Resolves to ≤ Grade 1

Restart at Same or Reduced DoseYes

Consider DiscontinuationNo

Click to download full resolution via product page

Workflow for managing hypocalcemia.

Management of Drug-Induced Rash
1. Identification and Grading:

Perform regular skin examinations.

Grade the rash according to CTCAE, noting the percentage of body surface area affected

and the presence of any systemic symptoms.
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2. Troubleshooting and Management Workflow:

Patient on GSK2636771 Assess Rash Severity

Grade Rash (CTCAE)

Grade 1
Topical Corticosteroids

Oral Antihistamines
Continue Treatment

Grade 1

Grade 2
More Potent Topical Steroids

Consider Systemic Corticosteroids
Consider Dose InterruptionGrade 2

Grade 3
Dose Interruption/Reduction

Systemic Corticosteroids
Evaluate for DLT

Grade 3

Rash Improves to ≤ Grade 1

Restart at Same or Reduced DoseYes

Consider DiscontinuationNo

Click to download full resolution via product page

Workflow for managing drug-induced rash.

Signaling Pathway
PI3K/AKT Signaling Pathway Inhibition by GSK2636771
GSK2636771 selectively inhibits the p110β catalytic subunit of PI3K. This is particularly

relevant in tumors with loss of the tumor suppressor PTEN, which normally antagonizes PI3K

signaling. Inhibition of PI3Kβ by GSK2636771 leads to a downstream blockade of AKT

phosphorylation, thereby inhibiting cell survival and proliferation signals.
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Inhibition of the PI3K/AKT pathway by GSK2636771.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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